N-(2,4-dimethoxyphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide
CAS No.:
Cat. No.: VC8738373
Molecular Formula: C21H23FN2O4
Molecular Weight: 386.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23FN2O4 |
|---|---|
| Molecular Weight | 386.4 g/mol |
| IUPAC Name | N-(2,4-dimethoxyphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C21H23FN2O4/c1-27-17-7-8-18(19(13-17)28-2)23-20(25)14-9-11-24(12-10-14)21(26)15-3-5-16(22)6-4-15/h3-8,13-14H,9-12H2,1-2H3,(H,23,25) |
| Standard InChI Key | AINXVBDVAZMDDI-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F)OC |
| Canonical SMILES | COC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-(2,4-dimethoxyphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide, reflects its three primary structural components:
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Piperidine Core: A six-membered saturated heterocycle with one nitrogen atom, serving as the central scaffold.
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4-Fluorobenzoyl Group: A benzoyl substituent para-fluorinated at the 1-position of the piperidine ring.
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N-(2,4-Dimethoxyphenyl)carboxamide: A carboxamide side chain at the 4-position, featuring a 2,4-dimethoxyphenyl group.
The SMILES notation (COC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F)OC) confirms the connectivity of these groups . X-ray crystallography or NMR data are not explicitly available in the cited sources, but computational models suggest a planar aromatic system with rotational flexibility around the piperidine-carboxamide bond.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₃FN₂O₄ | |
| Molecular Weight | 386.4 g/mol | |
| IUPAC Name | N-(2,4-dimethoxyphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide | |
| InChIKey | AINXVBDVAZMDDI-UHFFFAOYSA-N |
Solubility and Stability
No explicit solubility data are reported, but the presence of polar carboxamide and methoxy groups suggests moderate solubility in polar aprotic solvents (e.g., DMSO, DMF). The fluorobenzoyl moiety may enhance lipid solubility, potentially favoring blood-brain barrier penetration in biological systems .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be dissected into three synthons:
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Piperidine-4-carboxylic Acid: Functionalized at the 1- and 4-positions.
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4-Fluorobenzoyl Chloride: For acylation at the piperidine nitrogen.
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2,4-Dimethoxyaniline: For carboxamide formation.
A plausible synthesis involves:
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N-Acylation: Reacting piperidine-4-carboxylic acid with 4-fluorobenzoyl chloride to form 1-(4-fluorobenzoyl)piperidine-4-carboxylic acid.
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Carboxamide Formation: Coupling the intermediate with 2,4-dimethoxyaniline using a coupling agent (e.g., EDC/HOBt).
Challenges in Synthesis
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Regioselectivity: Ensuring acylation occurs exclusively at the piperidine nitrogen requires controlled reaction conditions.
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Purification: Separation of unreacted aniline or acyl chloride byproducts may necessitate column chromatography or recrystallization.
Applications and Future Directions
Medicinal Chemistry
The compound’s modular structure permits derivatization at multiple sites:
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Piperidine Substituents: Altering the acyl group (e.g., replacing fluorobenzoyl with other aryl carbonyls) to tune selectivity.
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Carboxamide Modifications: Introducing electron-withdrawing or donating groups on the dimethoxyphenyl ring to optimize pharmacokinetics .
Neuropharmacology
Given the role of T-type channels in neuronal excitability, this compound could be evaluated for epilepsy or neuropathic pain—conditions where channel overexpression is pathological .
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